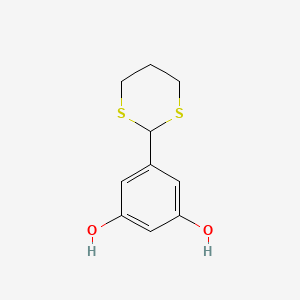

5-(1,3-Dithian-2-yl)benzene-1,3-diol

Description

5-(1,3-Dithian-2-yl)benzene-1,3-diol is a resorcinol derivative characterized by a benzene-1,3-diol core substituted at the 5-position with a 1,3-dithiane ring. The dithiane moiety, a six-membered ring containing two sulfur atoms, introduces unique electronic and steric properties. The sulfur-rich dithiane ring enhances lipophilicity, which may improve membrane permeability and influence redox behavior, making the compound of interest in medicinal and materials chemistry.

Properties

CAS No. |

66527-76-2 |

|---|---|

Molecular Formula |

C10H12O2S2 |

Molecular Weight |

228.3 g/mol |

IUPAC Name |

5-(1,3-dithian-2-yl)benzene-1,3-diol |

InChI |

InChI=1S/C10H12O2S2/c11-8-4-7(5-9(12)6-8)10-13-2-1-3-14-10/h4-6,10-12H,1-3H2 |

InChI Key |

NUZDDFFMRJQMCM-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(SC1)C2=CC(=CC(=C2)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Thiadiazole Derivatives

Example: 4-[5-(Naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol (NTBD)

- Structural Differences : NTBD features a 1,3,4-thiadiazole ring at C5, contrasting with the 1,3-dithiane group in the target compound. The thiadiazole is aromatic and electron-deficient, promoting intramolecular charge transfer.

- Key Properties: Exhibits an enol→keto excited-state intramolecular proton transfer (ESIPT) process, leading to dual fluorescence emission, which is useful in optoelectronic applications .

Stilbene Derivatives

Examples :

- trans-Resveratrol (5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol): A natural antioxidant with a stilbene backbone.

- Dihydroresveratrol (5-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol): A hydrogenated analog with reduced conjugation.

- Structural Differences : The stilbene group (C=C) in resveratrol is replaced by a dithiane ring in the target compound. Dihydroresveratrol’s saturated ethyl linkage reduces conjugation, altering electronic properties.

- Key Properties :

Alkenyl/Aryl Derivatives

Examples :

- Climacostol (5-[(2Z)-non-2-en-1-yl]benzene-1,3-diol): A protozoan defense toxin with a Z-alkenyl chain.

- Benzofuran–stilbene hybrids (e.g., 5-(2-(4-hydroxyphenyl)benzofuran-3-yl)benzene-1,3-diol): Combine benzofuran and resorcinol moieties.

- Structural Differences : Climacostol’s alkenyl chain enhances hydrophobicity, while benzofuran hybrids introduce fused heterocyclic systems.

- Key Properties :

- Comparison : The dithiane group’s sulfur atoms may engage in hydrogen bonding or metal chelation, diverging from the membrane-disruptive effects of alkenyl chains or the π-stacking capacity of benzofurans.

Other Sulfur-Containing Derivatives

Example : 5-(2-Hexyl-1,3-dithiolan-2-yl)-2-[(1R,6R)-6-isopropenyl-3-methylcyclohex-2-en-1-yl]benzene-1,3-diol

- Structural Differences : Contains a five-membered 1,3-dithiolane ring versus the six-membered dithiane in the target compound.

- Comparison : The larger dithiane ring may offer greater conformational flexibility and stability under physiological conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(1,3-Dithian-2-yl)benzene-1,3-diol, and what factors influence reaction yield?

- Methodological Answer : Synthesis typically involves coupling reactions between dithiane derivatives and substituted resorcinol precursors. Key factors include temperature, solvent polarity, and catalyst selection (e.g., Lewis acids). For example, reduction steps using agents like SnCl₂·2H₂O (as in diamine synthesis) may apply to intermediate steps . Reaction yields can be optimized via Design of Experiments (DOE) to assess interactions between variables .

Q. How is NMR spectroscopy utilized in characterizing the structural integrity of 5-(1,3-Dithian-2-yl)benzene-1,3-diol?

- Methodological Answer : ¹H and ¹³C NMR are critical for verifying the dithiane ring’s presence and hydroxyl group positions. Comparative analysis with structurally similar compounds (e.g., 5-[(Z)-14-(3,5-dihydroxyphenyl)tetradec-10-enyl]benzene-1,3-diol) can resolve ambiguities in peak assignments . Integration ratios and coupling constants confirm regioselectivity during synthesis .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis conditions of 5-(1,3-Dithian-2-yl)benzene-1,3-diol?

- Methodological Answer : Full or fractional factorial designs enable systematic variation of parameters (e.g., temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design can identify interactions between variables affecting yield. Orthogonal arrays minimize experimental runs while maximizing data robustness . Post-hoc regression analysis refines predictive models for reaction optimization .

Q. What statistical methods are recommended for resolving contradictions in thermodynamic data obtained from differential scanning calorimetry (DSC) studies of this compound?

- Methodological Answer : Multivariate analysis (e.g., principal component analysis) isolates outliers or systematic errors. Bootstrap resampling validates data consistency, while ANOVA identifies significant differences between experimental replicates . Contradictions in melting points or enthalpy values may arise from polymorphic forms, requiring powder XRD validation .

Q. What methodologies are effective for analyzing reaction kinetics in the formation of 5-(1,3-Dithian-2-yl)benzene-1,3-diol under varying catalytic conditions?

- Methodological Answer : Pseudo-first-order kinetics models coupled with in-situ FTIR or HPLC monitoring track intermediate concentrations. Arrhenius plots derived from rate constants at multiple temperatures reveal activation energy differences between catalysts . Computational fluid dynamics (CFD) simulations enhance reactor design for kinetic studies .

Q. How do solvent polarity and proticity influence the regioselectivity of electrophilic substitution reactions involving 5-(1,3-Dithian-2-yl)benzene-1,3-diol?

- Methodological Answer : Protic solvents (e.g., ethanol) stabilize transition states via hydrogen bonding, favoring para-substitution. Apolar solvents (e.g., toluene) enhance meta-selectivity due to reduced solvation of intermediates. Solvent polarity indices (ET30) correlate with regioselectivity trends, validated via Hammett plots .

Q. What strategies are employed to mitigate interference from dithiane ring decomposition products during chromatographic purification?

- Methodological Answer : Silica gel modified with triethylamine suppresses acid-catalyzed decomposition. Gradient elution in reverse-phase HPLC separates decomposition products (e.g., thiols) from the target compound. Membrane technologies (e.g., nanofiltration) pre-purify crude mixtures .

Q. How should researchers design control experiments to distinguish between autoxidation and enzyme-mediated degradation pathways in stability studies?

- Methodological Answer : Use radical scavengers (e.g., BHT) to inhibit autoxidation, and compare degradation rates with/without enzymatic inhibitors (e.g., EDTA for metalloenzymes). Mass spectrometry tracks isotopic labeling in O₂-rich vs. anaerobic conditions . Quasi-experimental designs with matched control groups isolate degradation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.